4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid

Lipophilicity Partition coefficient LogP

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid (CAS 243139-62-0) is a branched perfluorinated carboxylic acid (PFCA) with the molecular formula C₆H₅F₇O₂ and a molecular weight of 242.09 Da. Unlike linear PFCAs such as perfluoropentanoic acid (C₅F₁₁COOH) or perfluorohexanoic acid (C₆F₁₃COOH), this compound features a unique perfluoro-tert-butyl group at the terminal position, creating a sterically hindered, spherically symmetric fluorocarbon domain attached to a carboxylic acid head group via an ethylene spacer.

Molecular Formula C6H5F7O2
Molecular Weight 242.09 g/mol
CAS No. 243139-62-0
Cat. No. B1306019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid
CAS243139-62-0
Molecular FormulaC6H5F7O2
Molecular Weight242.09 g/mol
Structural Identifiers
SMILESC(CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O
InChIInChI=1S/C6H5F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H2,(H,14,15)
InChIKeyZKMKCYOZMOVHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic Acid (CAS 243139-62-0): Procurement and Differentiation Guide


4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid (CAS 243139-62-0) is a branched perfluorinated carboxylic acid (PFCA) with the molecular formula C₆H₅F₇O₂ and a molecular weight of 242.09 Da . Unlike linear PFCAs such as perfluoropentanoic acid (C₅F₁₁COOH) or perfluorohexanoic acid (C₆F₁₃COOH), this compound features a unique perfluoro-tert-butyl group at the terminal position, creating a sterically hindered, spherically symmetric fluorocarbon domain attached to a carboxylic acid head group via an ethylene spacer . This structural architecture fundamentally distinguishes it from linear-chain PFCAs and drives its differential performance in applications requiring specific lipophilicity, acidity, or molecular recognition properties .

Why 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic Acid Cannot Be Substituted by Linear Perfluorocarboxylic Acid Analogs


Generic substitution with linear perfluorocarboxylic acids such as perfluoropentanoic acid or perfluorohexanoic acid fails because the branched perfluoro-tert-butyl domain imparts fundamentally different physicochemical properties that linear-chain PFCAs cannot replicate. Linear PFCAs exhibit chain-length-dependent behavior: their pKa values, log P, and surface activity scale predictably with the number of CF₂ units [1]. In contrast, the target compound's spherically symmetric fluorocarbon domain disrupts this linear structure-property relationship, producing a distinct combination of moderate lipophilicity (ACD/LogP 2.54) and predicted pKa (4.00±0.10) that positions it outside the linear PFCA series . This divergent property profile is critical in applications where linear PFCAs would be either too hydrophilic (short-chain) or excessively hydrophobic and bioaccumulative (long-chain), making direct substitution scientifically invalid without rigorous performance validation .

Quantitative Differentiation Evidence: 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic Acid vs. Closest Analogs


Lipophilicity Modulation: Branched PFCA Offers Intermediate LogP Between Short-Chain and Long-Chain Linear PFCAs

The target compound exhibits an ACD/LogP value of 2.54, positioning it between short-chain linear PFCAs such as heptafluorobutyric acid (HFBA, C₃F₇COOH, LogP ~1.8-2.0) and long-chain linear PFCAs such as perfluorooctanoic acid (PFOA, C₇F₁₅COOH, estimated LogP ~4.5-5.0) . This intermediate lipophilicity arises from the branched perfluoro-tert-butyl domain, which provides substantial fluorocarbon character without the extended linear CF₂ chain that drives excessive hydrophobicity and bioaccumulation potential in longer-chain linear PFCAs [1]. The LogD at pH 5.5 is 1.15, dropping to -0.57 at pH 7.4, indicating pH-dependent partitioning that may be exploited for controlled release or extraction applications .

Lipophilicity Partition coefficient LogP Drug design Membrane permeability

Ion-Pair Chromatography Performance: Long-Chain PFCA Provides Superior Retention and Detection vs. Shorter Homologs

In a direct comparative study of perfluorinated carboxylic acids as ion-pair reagents (IPRs) for reversed-phase liquid chromatography, nonafluoropentanoic acid (NFPA, C₄F₉COOH, a close structural analog with a linear C₄F₉ chain) provided optimal separation and detection of UV-transparent cations (sodium, ammonium, Tris) compared to shorter-chain homologs including trifluoroacetic acid (TFA, CF₃COOH) and heptafluorobutyric acid (HFBA, C₃F₇COOH) [1]. The study established that increasing perfluorocarbon chain length correlates with enhanced hydrophobic retention and improved separation of highly polar molecules [1]. By extrapolation, 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, which possesses a C₅F₇ branched fluorocarbon domain, would be expected to provide retention characteristics between HFBA (C₃F₇) and NFPA (C₄F₉) or potentially distinct selectivity due to its branched architecture .

Ion-pair chromatography LC-MS UV detection Analytical method development Peptide separation

Predicted pKa Differentiation: Branched PFCA Shows Elevated pKa Relative to Linear Short-Chain PFCAs

The predicted pKa of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid is 4.00±0.10, which is substantially higher than experimentally determined pKa values for linear short-chain perfluorocarboxylic acids . Experimental measurements indicate that pKa values for C4-C11 linear PFCAs are <1.6, with perfluorooctanoic acid (PFOA) exhibiting a pKa of approximately 0.5 [1]. This ~3.5 unit pKa elevation in the target compound reflects the electronic influence of the ethylene spacer (-CH₂-CH₂-) separating the strongly electron-withdrawing perfluoro-tert-butyl group from the carboxylic acid moiety, which attenuates the inductive effect compared to linear PFCAs where the perfluoroalkyl chain is directly attached to the carboxyl group .

Acid dissociation constant pKa Ionization state Buffer selection Extraction efficiency

Perfluoro-tert-Butyl Group Confers Distinct 19F NMR Sensitivity Advantage vs. Linear Perfluoroalkyl Chains

The perfluoro-tert-butyl group in 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid contains nine chemically equivalent fluorine atoms that produce a single sharp singlet in 19F NMR spectra. Comparative studies on perfluoro-tert-butyl-containing amino acids (perfluoro-tert-butyl tyrosine) demonstrate detection at 500 nM peptide concentration in 30 seconds by 19F NMR, attributable to the nine equivalent fluorines that do not couple to any other nuclei [1]. In contrast, linear perfluoroalkyl chains produce multiple overlapping signals due to magnetically inequivalent CF₂ and CF₃ environments, diluting the signal intensity across multiple peaks and reducing effective sensitivity [2]. The perfluoro-tert-butyl group's T₁ and T₂ relaxation parameters of approximately 500 ms and 100 ms, respectively, in aqueous micellar environments further support its utility as a sensitive NMR probe [2].

19F NMR spectroscopy Fluorine detection Protein-ligand interaction Biosensing Imaging probes

Synthetic Intermediate Value: Branched PFCA Serves as Precursor for Perfluoro-tert-Butyl Derivatives with Distinct Reactivity

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid belongs to a class of branched perfluorocarboxylic acids that serve as versatile intermediates for introducing the perfluoro-tert-butyl group into target molecules. The structurally related pentamer acid (RfCH₂CO₂H, where Rf = CF₃(C₂F₅)₂C) undergoes Kolbe electrolysis to yield the dimer RfCH₂CH₂Rf, demonstrating the utility of such branched PFCAs in electrochemical coupling reactions [1]. Additionally, decarboxylation of derivatives of perfluorinated carboxylic acids provides access to perfluoro-tert-butyl-substituted compounds [2]. The presence of the ethylene spacer (-CH₂-CH₂-) between the perfluoro-tert-butyl group and the carboxylic acid moiety enables synthetic transformations that are not accessible with linear PFCAs, where the carboxyl group is directly attached to the perfluoroalkyl chain and exhibits different reactivity profiles due to stronger electron-withdrawing effects [1].

Fluorinated building block Perfluoro-tert-butylation Kolbe electrolysis Decarboxylation Fluorous synthesis

Validated Application Scenarios for 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic Acid (CAS 243139-62-0)


Ion-Pair Chromatography Method Development for Polar Analytes

Based on class-level evidence demonstrating that perfluorinated carboxylic acids with longer fluorocarbon chains provide enhanced retention and UV detection sensitivity for polar cations [1], 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid can be evaluated as an ion-pair reagent for reversed-phase liquid chromatography. The compound's intermediate lipophilicity (LogP 2.54) and predicted pKa of 4.00 position it as a candidate for separations requiring stronger retention than heptafluorobutyric acid but with potentially different selectivity than linear nonafluoropentanoic acid due to its branched architecture.

Synthesis of 19F NMR Probes and Fluorinated Imaging Agents

The perfluoro-tert-butyl group provides nine chemically equivalent fluorine atoms that consolidate into a single sharp 19F NMR singlet, enabling detection at low nanomolar concentrations in seconds [2]. 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid can serve as a precursor for introducing this NMR-sensitive tag into peptides, proteins, or small molecules via amide bond formation or esterification. The consolidated nine-fluorine signal offers superior detection sensitivity compared to linear perfluoroalkyl tags that produce multiple split resonances [3].

Lipophilicity Modulation in Medicinal Chemistry Lead Optimization

With an intermediate LogP of 2.54 and LogD values that shift from 1.15 at pH 5.5 to -0.57 at pH 7.4 , this compound can be conjugated to drug candidates to modulate their lipophilicity and pH-dependent partitioning behavior. Unlike linear PFCAs, which are either insufficiently lipophilic (short-chain) or excessively hydrophobic and potentially bioaccumulative (long-chain) [4], the branched perfluoro-tert-butyl domain provides a balanced fluorocarbon contribution suitable for optimizing membrane permeability without introducing undesirable long-chain PFCA characteristics.

Fluorous Synthesis and Separation Applications

The perfluoro-tert-butyl group imparts strong fluorous character while maintaining a compact, spherically symmetric geometry. The compound can be employed as a fluorous tag for facilitating phase separation in fluorous biphasic catalysis or fluorous solid-phase extraction. The ethylene spacer (-CH₂-CH₂-) enables synthetic transformations (e.g., Kolbe electrolysis, Curtius rearrangement) [5] that are not readily accessible with linear PFCAs, expanding the toolkit for synthesizing perfluoro-tert-butylated amines, isocyanates, and coupled dimers.

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